molecular formula C14H13N3O3 B3025640 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol CAS No. 371171-04-9

7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol

Cat. No.: B3025640
CAS No.: 371171-04-9
M. Wt: 271.27 g/mol
InChI Key: ILHZIBPAYVNPCB-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol (CAS 371171-04-9) is a chemical intermediate of significant interest in immunology and inflammation research due to its role as a core building block for the synthesis of potent spleen tyrosine kinase (Syk) inhibitors . Syk kinase is a critical cytoplasmic signaling molecule in Fc receptor and B-cell receptor pathways, making it a prominent therapeutic target for allergic and autoimmune diseases . This compound is the foundational structure for the development of BAY 61-3606, a potent, selective, and orally available Syk inhibitor that has been shown in studies to block antigen-induced degranulation in mast cells and basophils, as well as suppress passive cutaneous anaphylactic reaction, bronchoconstriction, and airway inflammation in rodent models . Researchers value this chemical for probing the mechanisms of allergic response and evaluating potential anti-inflammatory therapeutics. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-6H-imidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-19-11-4-3-9(7-12(11)20-2)10-8-13-15-5-6-17(13)14(18)16-10/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHZIBPAYVNPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, followed by cyclization to form the imidazo[1,2-c]pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy groups on the phenyl ring and hydroxyl group on the pyrimidine moiety are potential sites for substitution. Key findings include:

Demethylation :

  • Methoxy groups undergo demethylation under acidic or oxidative conditions. For example, treatment with HBr in acetic acid converts methoxy to hydroxyl groups .

  • Conditions : 48% HBr, reflux, 6–8 hours.

  • Product : 7-(3,4-Dihydroxyphenyl)imidazo[1,2-c]pyrimidin-5-ol.

Hydroxyl Group Functionalization :

  • The hydroxyl group at position 5 can be converted to a better leaving group (e.g., tosylate) for subsequent nucleophilic displacement.

  • Reagents : Tosyl chloride in pyridine .

  • Product : 5-Tosyloxy derivative, enabling substitution with amines or thiols.

Copper-Catalyzed Coupling Reactions

The imidazo[1,2-c]pyrimidine scaffold participates in cross-coupling reactions. A copper(I)-mediated C–N coupling protocol (similar to benzoimidazopyrimidine syntheses) is applicable :

Reaction Type Conditions Yield
C–N bond formationCuI (10 mol%), K₃PO₄ (2 equiv), DMF, 100°C, 1 hour60–85%

Example : Reaction with cyanamide yields amine-functionalized derivatives.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes iodination under mild oxidative conditions, as observed in related imidazo-pyrimidines :

Iodination :

  • Reagents : I₂ (1.2 equiv), H₂O₂ (3 equiv), DMF, 100°C.

  • Product : Mono-iodinated derivative at the para position of the phenyl ring.

  • Yield : ~31% (based on analogous systems) .

Oxidative Rearrangement

Under oxidative conditions, the imidazo[1,2-c]pyrimidine core undergoes ring expansion. For example:

Mechanism :

  • H₂O₂-mediated ring opening generates an intermediate diamine.

  • Cyclization forms a pyrimidine-fused quinazoline .

Conditions : I₂ (catalytic), H₂O₂, 80°C, 24 hours.

Reduction Reactions

The pyrimidine ring can be selectively reduced using sodium borohydride or catalytic hydrogenation:

Hydrogenation :

  • Catalyst : Pd/C (10 wt%), H₂ (1 atm), ethanol, RT.

  • Product : Dihydroimidazo[1,2-c]pyrimidine derivative.

Cyclization and Ring Functionalization

Reactions with bifunctional nucleophiles (e.g., ethylenediamine) induce cyclization to form larger heterocycles:

Example :

  • Reagents : Ethylenediamine, Cu(OAc)₂, DMSO, 120°C.

  • Product : Tetracyclic fused system via C–N bond formation .

Mechanistic Insights

  • Copper-Mediated Coupling : Proceeds via a single-electron transfer (SET) mechanism, forming a Cu(III) intermediate that facilitates C–N bond formation .

  • Iodination : Electrophilic attack by I⁺ (generated from I₂/H₂O₂) occurs preferentially at the electron-rich para position of the dimethoxyphenyl group .

Scientific Research Applications

Overview

7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol is a compound that has garnered attention in scientific research due to its potential therapeutic applications. This article explores its applications in various fields, particularly in pharmacology and biochemistry.

Spleen Tyrosine Kinase (Syk) Inhibition

One of the most notable applications of this compound is its role as a potent inhibitor of Spleen Tyrosine Kinase (Syk). Research has demonstrated that derivatives of this compound, such as BAY 61-3606, exhibit strong inhibitory effects on Syk kinase activity. This inhibition is crucial for modulating immune responses, particularly in allergic and inflammatory conditions.

  • Mechanism of Action : The compound selectively inhibits Syk kinase, which is involved in signaling pathways for B cell receptors and Fc receptors for immunoglobulins. This inhibition leads to decreased cytokine production and reduced degranulation in mast cells and basophils, making it a candidate for treating allergic reactions and asthma .
  • In Vivo Efficacy : In animal models, oral administration of BAY 61-3606 significantly reduced antigen-induced anaphylactic reactions and bronchial inflammation, indicating its potential as an anti-inflammatory therapeutic agent .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through various mechanisms:

  • Cytokine Suppression : Studies indicate that the compound can suppress the synthesis of pro-inflammatory cytokines in immune cells, which is beneficial in treating chronic inflammatory diseases .
  • Application in Allergic Diseases : Given its ability to inhibit Syk kinase, this compound could be instrumental in developing treatments for conditions like asthma and other allergic diseases where inflammation plays a significant role .

Molecular Biology Studies

This compound serves as a valuable tool in molecular biology research:

  • Signal Pathway Analysis : Researchers utilize this compound to study the role of Syk kinase in various signaling pathways. By inhibiting Syk, scientists can elucidate its function in different cellular contexts and disease models.
  • Drug Development : The structure of this compound provides a scaffold for the development of new drugs targeting similar pathways. Its unique chemical properties allow for modifications that can enhance efficacy and selectivity against specific targets .

Case Study 1: Allergic Response Modulation

A study conducted on rats demonstrated that treatment with BAY 61-3606 resulted in a significant reduction of antigen-induced bronchoconstriction and airway inflammation. This suggests the potential use of Syk inhibitors derived from this compound in managing allergic asthma.

Case Study 2: Cytokine Release Inhibition

In vitro experiments showed that the compound effectively inhibited the release of IL-4 and IL-13 from activated mast cells. This finding supports its application as a therapeutic agent for conditions characterized by excessive cytokine production.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Several derivatives of the imidazo[1,2-c]pyrimidine scaffold have been synthesized to optimize pharmacokinetics and target affinity. For example:

  • Benzo[4,5]imidazo[1,2-c]pyrimidinone derivatives (e.g., compounds 5b–5e) feature alkyloxy chains (hexyl, octyl, decyl, dodecyl) at the 7-position instead of the 3,4-dimethoxyphenyl group. These modifications aim to enhance lipophilicity and membrane permeability but lack reported Syk inhibition data .
Compound Core Structure Substituent (Position 7) Key Findings
BAY 61-3606 Imidazo[1,2-c]pyrimidin-5-ol 3,4-Dimethoxyphenyl Syk Ki = 7.5 nM; anti-inflammatory
Benzo[4,5]imidazo derivatives Benzoimidazo[1,2-c]pyrimidinone Alkyloxy chains (C6–C12) Synthesized for improved solubility; no Syk data

Other Syk Inhibitors with Distinct Chemotypes

Piceatannol: A natural stilbenoid Syk inhibitor (IC50 ~10 µM) with lower potency and selectivity compared to BAY 61-3606. It is often used experimentally but lacks oral bioavailability . R406 (Fostamatinib metabolite): An ATP-competitive Syk inhibitor (IC50 = 41 nM) with clinical applications in immune thrombocytopenia. Unlike BAY 61-3606, R406 has a pyrimidine-2-amine core and shows broader kinase inhibition, leading to off-target effects . [1,6]Naphthyridines: Developed by Cywin et al. (2003), these compounds exhibit Syk inhibition (IC50 < 100 nM) but lack detailed in vivo efficacy data .

Compound Chemical Class Syk Inhibition (IC50/Ki) Selectivity Oral Availability Key Applications
BAY 61-3606 Imidazo[1,2-c]pyrimidine Ki = 7.5 nM High (Syk-specific) Yes Airway inflammation , neuroinflammation , cancer
Piceatannol Stilbenoid IC50 ~10 µM Low No Experimental use
R406 Pyrimidine-2-amine IC50 = 41 nM Moderate Yes Immune thrombocytopenia
[1,6]Naphthyridines Naphthyridine IC50 < 100 nM Not reported Not reported Preclinical studies

Pharmacological and Therapeutic Differentiation

  • Potency and Selectivity: BAY 61-3606 outperforms Piceatannol in Syk inhibition (Ki = 7.5 nM vs. IC50 ~10 µM) and selectivity, minimizing off-target effects . Compared to R406, BAY 61-3606’s imidazo[1,2-c]pyrimidine core confers higher specificity for Syk, whereas R406’s broader kinase activity limits its therapeutic window .
  • Therapeutic Scope : BAY 61-3606 is validated in allergic asthma, neuroinflammation, and cancer models , while R406 is clinically approved for hematological disorders .
  • Structural Flexibility : Alkyloxy-substituted analogs (e.g., 5b–5e) demonstrate the scaffold’s adaptability, though their biological profiles remain underexplored .

Research Findings and Clinical Implications

  • Neuroinflammation : In LPS-induced models, BAY 61-3606 attenuates microglial activation and NF-κB signaling, suggesting utility in neurodegenerative diseases .
  • Cancer Therapy : BAY 61-3606 sensitizes breast cancer cells to TRAIL-induced apoptosis by downregulating Mcl-1, expanding its application beyond inflammation .

Biological Activity

7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol is a compound with the potential for various biological activities, particularly in the fields of cancer therapy and immunomodulation. This article synthesizes research findings on its biological properties, mechanisms of action, and therapeutic implications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13N3O3
  • Molecular Weight : 271.28 g/mol
  • CAS Number : 371171-04-9
  • Purity : ≥ 95% .

The compound has been studied for its role as an inhibitor of various enzymes involved in cellular signaling pathways. Notably, it has shown efficacy as a selective inhibitor of Spleen Tyrosine Kinase (Syk), which plays a crucial role in immune responses and inflammation.

Syk Inhibition

Research indicates that this compound derivatives exhibit potent Syk inhibition:

  • Ki Value : 7.5 nM for Syk inhibition.
  • IC50 Values : Ranging from 5 to 46 nM for degranulation and cytokine synthesis inhibition in mast cells .

Anticancer Properties

The compound has demonstrated significant anticancer activity across various cancer cell lines. Key findings include:

  • Inhibition of Cell Proliferation : Exhibited IC50 values ranging from 100 to 200 nM against HeLa and HCT-15 cells .
  • Mechanism : Induces apoptosis by modulating pro-apoptotic and anti-apoptotic markers such as p53 and Bcl-2 .
Cancer Cell LineIC50 (nM)
HeLa100
HCT-15200
MDA-MB-468<500

Immunomodulatory Effects

The compound also enhances immune responses by inhibiting ENPP1 (ectonucleotide triphosphate diphosphohydrolase), which negatively regulates the cGAS-STING pathway:

  • IC50 Values for ENPP1 Inhibition : Ranged from 5.70 to 9.68 nM.
  • Effects on Cytokine Expression : Increased mRNA expression of IFNB1, CXCL10, and IL6 upon treatment .

Case Studies and Research Findings

  • Cancer Therapy Enhancement :
    • In vivo studies demonstrated that combining this compound with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7% in murine models .
  • Anti-inflammatory Effects :
    • The compound significantly suppressed antigen-induced airway inflammation in rat models at doses as low as 3 mg/kg .

Q & A

Q. Q1: What are the established synthetic routes for 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol, and how do reaction conditions influence yield and purity?

A: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Intermediate Preparation : Reacting aminophenols with substituted pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the imidazo-pyrimidine core .
  • Functionalization : Introducing the 3,4-dimethoxyphenyl group via Ullmann coupling or nucleophilic substitution, requiring precise stoichiometric control to avoid side products.
  • Purification : Crystallization from dioxane or THF is critical to achieve >95% purity .
    Yield Optimization : Use of NaH as a base in DMF increases reactivity but may reduce selectivity; alternative bases like triethylamine in THF offer milder conditions for sensitive intermediates .

Advanced Structural Elucidation

Q. Q2: How can advanced spectroscopic and crystallographic methods resolve ambiguities in the compound’s regiochemistry?

A:

  • NMR Analysis : 2D-COSY and NOESY experiments clarify proton-proton coupling in the imidazo-pyrimidine ring, distinguishing between 1,2-c and 1,2-a regioisomers. For example, cross-peaks between H-5 (δ 8.2 ppm) and the methoxy protons confirm substitution patterns .
  • X-ray Crystallography : Single-crystal diffraction (e.g., from dioxane) validates the 3,4-dimethoxyphenyl orientation relative to the heterocycle, resolving tautomeric ambiguities .

Biological Activity and Mechanism

Q. Q3: What methodological frameworks are used to evaluate the compound’s biological activity, particularly in enzyme inhibition studies?

A:

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates. For example, ATP-competitive inhibition is assessed via fluorescence polarization .
  • Structure-Activity Relationship (SAR) : Compare derivatives with modified substituents (e.g., trifluoromethyl or methylpyrazole groups) to identify pharmacophore requirements .
  • Theoretical Modeling : DFT calculations predict binding affinities by analyzing electron density at the 5-hydroxyl group, which participates in hydrogen bonding with active-site residues .

Stability and Storage

Q. Q4: What are the optimal storage conditions to prevent degradation of this compound?

A:

  • Temperature : Store at –20°C in amber vials to minimize photodegradation.
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the methoxy groups.
  • Solvent Stability : Solutions in DMSO-d₆ remain stable for ≤3 months at 4°C, as shown by <5% degradation via HPLC analysis .

Data Contradictions and Reproducibility

Q. Q5: How can researchers address discrepancies in reported biological activity across studies?

A:

  • Meta-Analysis : Cross-reference assay conditions (e.g., buffer pH, ion concentration) that may alter compound protonation states. For instance, ammonium acetate buffer (pH 6.5) stabilizes the deprotonated form, enhancing kinase inhibition .
  • Batch Purity Verification : Use LC-MS to detect trace impurities (e.g., methylated byproducts) that may skew activity data .
  • Standardized Protocols : Adopt CRDC guidelines (e.g., RDF2050108 for process control) to ensure consistent synthetic and analytical workflows .

Computational and Theoretical Approaches

Q. Q6: What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

A:

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding dynamics in solvated enzyme pockets, highlighting key residues (e.g., Lys123 in kinase targets) .
  • QSAR Modeling : Use descriptors like logP and polar surface area to correlate substituent effects (e.g., methoxy vs. methyl groups) with bioavailability .
  • Docking Studies : AutoDock Vina predicts binding poses, validated by crystallographic data from related imidazo-pyrimidine derivatives .

Methodological Innovation

Q. Q7: How can novel separation technologies improve the scalability of this compound’s synthesis?

A:

  • Membrane Chromatography : Tangential flow filtration (TFF) isolates intermediates with >90% recovery, reducing solvent waste compared to column chromatography .
  • Microreactor Systems : Continuous-flow reactors enhance reaction control for exothermic steps (e.g., cyclization), improving yield by 15–20% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol
Reactant of Route 2
Reactant of Route 2
7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.